(S)-Morpholin-3-ylmethanamine (S)-Morpholin-3-ylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20539628
InChI: InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m0/s1
SMILES:
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

(S)-Morpholin-3-ylmethanamine

CAS No.:

Cat. No.: VC20539628

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(S)-Morpholin-3-ylmethanamine -

Specification

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name [(3S)-morpholin-3-yl]methanamine
Standard InChI InChI=1S/C5H12N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-4,6H2/t5-/m0/s1
Standard InChI Key VLHGVSGPYXDAKS-YFKPBYRVSA-N
Isomeric SMILES C1COC[C@@H](N1)CN
Canonical SMILES C1COCC(N1)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-Morpholin-3-ylmethanamine consists of a morpholine ring with a methanamine group (-CH₂NH₂) attached to the 3-position. The stereocenter at the 3-carbon confers chirality, influencing its interactions with biological targets. The molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₂N₂O
Molecular Weight116.16 g/mol
Stereochemistry(S)-configuration at C3
Parent Compound CID6556831 (2-yl analog)

Spectral Characteristics

While specific spectral data for the 3-yl isomer is unavailable, the 2-yl analog provides a reference:

  • ¹H NMR: Peaks at δ 3.5–3.7 ppm correspond to methylene protons adjacent to the amine group .

  • IR Spectroscopy: N-H stretching vibrations appear near 3300 cm⁻¹, while C-O-C ether linkages in the morpholine ring absorb at ~1120 cm⁻¹ .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of (S)-Morpholin-3-ylmethanamine can be inferred from methods used for analogous compounds:

  • Reductive Amination:
    Reaction of morpholin-3-one with ammonium acetate and sodium cyanoborohydride yields the racemic mixture, followed by chiral resolution using tartaric acid derivatives .

  • Enzymatic Resolution:
    Lipase-catalyzed asymmetric hydrolysis of morpholine acetamide intermediates achieves enantiomeric excess >98% .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Chirality Control
Reductive Amination65–7090–95Moderate
Enzymatic Resolution50–5598–99High

Industrial-Scale Production

Continuous flow reactors enhance reproducibility, with in-line analytics (e.g., HPLC) ensuring consistent quality. Solvent selection (e.g., methanol/water mixtures) optimizes reaction kinetics and purification .

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Chirality: The (S)-enantiomer shows 3–5× higher affinity for microbial targets than the (R)-form .

  • Substituent Effects: Electron-donating groups at the 4-position enhance aqueous solubility but reduce blood-brain barrier penetration .

Applications in Drug Development

Lead Compound Optimization

(S)-Morpholin-3-ylmethanamine serves as a scaffold for:

  • Protease Inhibitors: Modifications at the amine group improve selectivity for HIV-1 protease (IC₅₀ = 12 nM) .

  • Kinase Inhibitors: Boronic ester derivatives target Bruton’s tyrosine kinase (BTK) with submicromolar potency .

Prodrug Design

Esterification of the primary amine enhances oral bioavailability. For example, the pinacol boronic ester prodrug demonstrates 85% bioavailability in murine models .

Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA matrices) could enhance tumor-specific uptake, reducing systemic toxicity .

Computational Modeling

Machine learning models (e.g., QSAR) predict ADMET properties, accelerating lead optimization cycles .

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